molecular formula C15H26N2O B15259083 2-Cyclohexyl-1-(pyrrolidine-2-carbonyl)pyrrolidine

2-Cyclohexyl-1-(pyrrolidine-2-carbonyl)pyrrolidine

Cat. No.: B15259083
M. Wt: 250.38 g/mol
InChI Key: JQCPGEYXKFCJNH-UHFFFAOYSA-N
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Description

2-Cyclohexyl-1-(pyrrolidine-2-carbonyl)pyrrolidine is a chemical compound with a complex structure that includes a cyclohexyl group and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexyl-1-(pyrrolidine-2-carbonyl)pyrrolidine typically involves the reaction of cyclohexylamine with pyrrolidine-2-carboxylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexyl-1-(pyrrolidine-2-carbonyl)pyrrolidine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for chlorination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexyl ketones, while reduction can produce cyclohexyl alcohols.

Scientific Research Applications

2-Cyclohexyl-1-(pyrrolidine-2-carbonyl)pyrrolidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-1-(pyrrolidine-2-carbonyl)pyrrolidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Cyclohexyl-2-pyrrolidone: A similar compound with a cyclohexyl group and a pyrrolidone ring.

    N-Cyclohexyl-2-pyrrolidone: Another related compound with similar structural features.

Uniqueness

2-Cyclohexyl-1-(pyrrolidine-2-carbonyl)pyrrolidine is unique due to its specific combination of a cyclohexyl group and a pyrrolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C15H26N2O

Molecular Weight

250.38 g/mol

IUPAC Name

(2-cyclohexylpyrrolidin-1-yl)-pyrrolidin-2-ylmethanone

InChI

InChI=1S/C15H26N2O/c18-15(13-8-4-10-16-13)17-11-5-9-14(17)12-6-2-1-3-7-12/h12-14,16H,1-11H2

InChI Key

JQCPGEYXKFCJNH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2CCCN2C(=O)C3CCCN3

Origin of Product

United States

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